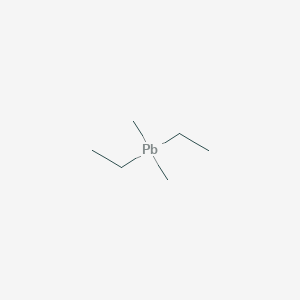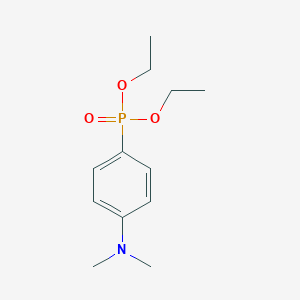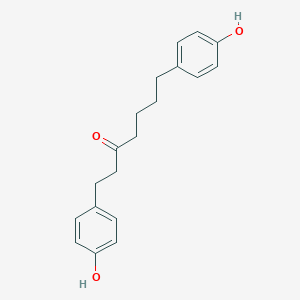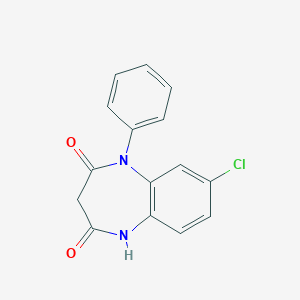![molecular formula C45H39N3 B161342 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene CAS No. 138143-23-4](/img/structure/B161342.png)
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
描述
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is a chemical compound with the molecular formula C45H39N3 and a molecular weight of 621.81 g/mol . It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene can be synthesized through a Friedel-Crafts polymerization reaction. This involves the reaction between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine . The reaction typically requires an acid catalyst, such as aluminum chloride (AlCl3), and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
化学反应分析
Types of Reactions
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs and PLEDs due to its excellent charge-transport properties.
Photocatalysis: The compound is employed in photocatalytic processes for water splitting and hydrogen production.
Fluorescence Sensing: It is used in the detection of various analytes, including o-nitrophenol, due to its fluorescence properties.
作用机制
The mechanism of action of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene involves its ability to participate in charge-transfer interactions. The twisted propeller-like conformation of the molecule ensures effective sorption sites and well-defined host-guest interactions . These properties make it suitable for applications in organic electronics and fluorescence sensing .
相似化合物的比较
Similar Compounds
1,3,5-Tris(diphenylamino)benzene: Similar in structure but lacks the methyl groups on the phenyl rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of methyl groups.
Triphenylamine: A simpler structure with three phenyl groups attached to a nitrogen atom.
Uniqueness
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is unique due to the presence of methyl groups on the phenyl rings, which can influence its electronic properties and reactivity . This makes it particularly useful in applications requiring specific charge-transport characteristics and fluorescence properties .
属性
IUPAC Name |
1-N,3-N,5-N-tris(3-methylphenyl)-1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H39N3/c1-34-16-13-25-40(28-34)46(37-19-7-4-8-20-37)43-31-44(47(38-21-9-5-10-22-38)41-26-14-17-35(2)29-41)33-45(32-43)48(39-23-11-6-12-24-39)42-27-15-18-36(3)30-42/h4-33H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGIZZHRDSLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H39N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566827 | |
| Record name | N~1~,N~3~,N~5~-Tris(3-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138143-23-4 | |
| Record name | N~1~,N~3~,N~5~-Tris(3-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene contribute to its iodine capture capabilities?
A1: this compound, often abbreviated as m-MTDAB, exhibits a unique structural feature that significantly enhances its iodine capture capabilities. The molecule possesses a twisted propeller-like conformation []. This conformation, combined with effective sorption sites and inherent charge-transfer interactions, facilitates well-defined host-guest interactions with iodine molecules []. These interactions contribute to the high iodine uptake observed in m-MTDAB, despite its relatively low porosity compared to other conjugated microporous polymers.
Q2: What is the significance of self-association in this compound?
A2: While this compound (m-MTDAB) exhibits self-association in solution, research indicates that it is significantly less pronounced compared to a structurally similar compound, N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) []. This difference in self-association behavior helps explain the observed lower melting point and less volatile nature of TPD compared to m-MTDAB []. The extent of self-association in these compounds influences their phase equilibria and thermodynamic properties, ultimately impacting their physical characteristics and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B161279.png)





![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
